N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazide group, a nitrophenyl group, and a methoxy-substituted phenyl ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation of 2,4-dimethoxy-5-nitrobenzaldehyde with 2-(3-methylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrophenyl group may participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxy-N-[(E)-(4-methoxyphenyl)methylidene]aniline
- (E)-2-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one
- N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-{4-[(Z)-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetohydrazide
Uniqueness
N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H19N3O6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H19N3O6/c1-12-5-4-6-14(7-12)27-11-18(22)20-19-10-13-8-15(21(23)24)17(26-3)9-16(13)25-2/h4-10H,11H2,1-3H3,(H,20,22)/b19-10+ |
InChI Key |
LTLSGBZYVWDUPX-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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